A Technical Guide to 1-Methyl-4-tosylpiperazine: Properties, Synthesis, and Applications
A Technical Guide to 1-Methyl-4-tosylpiperazine: Properties, Synthesis, and Applications
Abstract & Introduction
1-Methyl-4-tosylpiperazine is a pivotal chemical intermediate, widely utilized in the fields of organic synthesis and medicinal chemistry. This guide provides an in-depth technical overview of its chemical and physical properties, established synthesis and purification protocols, spectroscopic characteristics, and core reactivity. By leveraging the unique functionalities of the N-methylpiperazine moiety and the robust N-tosyl protecting group, this compound serves as a versatile building block for constructing complex molecular architectures, particularly in the development of novel pharmaceutical agents. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable synthetic tool.
Section 1: Molecular Identity and Physicochemical Properties
1-Methyl-4-tosylpiperazine is an N-tosylated derivative of N-methylpiperazine. The tosyl (p-toluenesulfonyl) group serves as a robust protecting group for the piperazine nitrogen (N-4), rendering it chemically inert under many reaction conditions. This allows for selective functionalization at other sites of a target molecule before its eventual removal. The tertiary amine at the N-1 position remains a key site of basicity and nucleophilicity.
Chemical Structure

The fundamental properties of 1-Methyl-4-tosylpiperazine are summarized in the table below. It is important to note that while identifiers are well-established, specific experimental physical data such as melting and boiling points are not widely reported in publicly available literature, a common occurrence for specialized synthetic intermediates.
| Identifier | Value | Reference |
| IUPAC Name | 1-methyl-4-(p-tolylsulfonyl)piperazine | |
| CAS Number | 46779-48-0 | [1] |
| Molecular Formula | C₁₂H₁₈N₂O₂S | [1] |
| Molecular Weight | 254.35 g/mol | [1] |
| Canonical SMILES | CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C | |
| Physical State | Solid (Typical) | |
| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate; sparingly soluble in alcohols. |
Section 2: Synthesis and Purification
The most direct and industrially relevant synthesis of 1-Methyl-4-tosylpiperazine involves the selective tosylation of 1-methylpiperazine. This approach is favored due to the high commercial availability and low cost of the starting materials.
Causality of Experimental Design: The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) in the presence of a tertiary amine base, such as triethylamine (TEA) or pyridine. The base is crucial for scavenging the hydrochloric acid (HCl) byproduct generated during the reaction, which would otherwise protonate the starting material and halt the reaction. The reaction is run at a reduced temperature (0 °C to room temperature) to control the exothermicity and minimize the potential for side reactions, such as the formation of a di-tosylated quaternary ammonium salt, although this is sterically and electronically disfavored.
Detailed Experimental Protocol: Synthesis
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Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 1-methylpiperazine (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 10 mL per 1 g of starting material).
-
Base Addition: Add triethylamine (1.1-1.2 eq.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve p-toluenesulfonyl chloride (TsCl, 1.0 eq.) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the TsCl solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess 1-methylpiperazine and triethylamine), saturated sodium bicarbonate solution, and finally, brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification Protocol
The crude 1-Methyl-4-tosylpiperazine can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield a white to off-white crystalline solid.
Synthesis Workflow Diagram
Caption: Synthesis and purification workflow for 1-Methyl-4-tosylpiperazine.
Section 3: Spectroscopic Profile and Structural Elucidation
Confirmation of the structure and purity of 1-Methyl-4-tosylpiperazine is achieved through standard spectroscopic techniques. The expected data provides a reliable fingerprint for the molecule.
| Technique | Expected Observations |
| ¹H NMR | ~7.7 ppm (d, 2H): Aromatic protons ortho to the sulfonyl group. ~7.3 ppm (d, 2H): Aromatic protons meta to the sulfonyl group. ~3.1 ppm (t, 4H): Piperazine protons adjacent to the tosyl group (-SO₂-N-CH₂-). ~2.5 ppm (t, 4H): Piperazine protons adjacent to the methyl group (-N(CH₃)-CH₂-). ~2.4 ppm (s, 3H): Aromatic methyl protons (-Ar-CH₃). ~2.3 ppm (s, 3H): N-methyl protons (-N-CH₃). |
| ¹³C NMR | ~144 ppm: Quaternary aromatic carbon attached to the sulfonyl group. ~132 ppm: Quaternary aromatic carbon attached to the methyl group. ~130 ppm: Aromatic C-H carbons meta to the sulfonyl group. ~128 ppm: Aromatic C-H carbons ortho to the sulfonyl group. ~54 ppm: Piperazine carbons adjacent to the methyl group. ~46 ppm: Piperazine carbons adjacent to the tosyl group. ~45 ppm: N-methyl carbon. ~21 ppm: Aromatic methyl carbon. |
| FT-IR (cm⁻¹) | ~2950-2800: C-H stretching (aliphatic). ~1600, 1495: C=C stretching (aromatic). ~1350, 1160: Asymmetric and symmetric S=O stretching (sulfonamide). |
| Mass Spec (EI) | [M]⁺ at m/z = 254: Molecular ion peak. m/z = 155: [SO₂C₇H₇]⁺ (Tosyl fragment). m/z = 99: [C₅H₁₁N₂]⁺ (Methylpiperazine fragment). m/z = 91: [C₇H₇]⁺ (Tropylium ion). |
Section 4: Chemical Reactivity and Strategic Applications
The reactivity of 1-Methyl-4-tosylpiperazine is dominated by two key features: the stability of the tosyl protecting group and its role as a precursor to the N-methylpiperazine moiety.
N-Tosyl Group Stability and Deprotection
The N-tosyl group is exceptionally stable to a wide range of reaction conditions, including many oxidizing and reducing agents, as well as acidic and basic conditions that would affect other nitrogen protecting groups like Boc or Cbz. This stability is its primary advantage in multi-step synthesis.
However, when desired, the tosyl group can be cleaved. The choice of deprotection method is critical and depends on the tolerance of other functional groups in the molecule.
Common Deprotection Strategies:
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Reductive Cleavage: Conditions like sodium in liquid ammonia (Birch reduction) or sodium amalgam can effectively remove the tosyl group. These methods are powerful but not always compatible with sensitive functional groups.
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Acidic Cleavage: Strong protic acids, such as hydrobromic acid (HBr) in acetic acid or trifluoroacetic acid at elevated temperatures, are commonly used. This method is often preferred for its operational simplicity.
Deprotection Mechanism: Acid-Catalyzed Hydrolysis
Caption: Mechanism of acid-catalyzed N-tosyl deprotection.
Application as a Synthetic Building Block
The primary application of 1-Methyl-4-tosylpiperazine is to introduce the 1-methylpiperazine scaffold into a target molecule. This is a common structural motif in many FDA-approved drugs due to its ability to improve aqueous solubility and modulate pharmacokinetic properties.[2] The synthesis of Ponatinib, a kinase inhibitor, involves the N-alkylation of N-methylpiperazine with a reactive benzyl bromide, a reaction for which a tosyl-protected piperazine could be strategically employed in more complex syntheses to ensure regioselectivity.[2]
Section 5: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 1-Methyl-4-tosylpiperazine is not universally available, data from analogous compounds, such as 1-methylpiperazine and other piperazine derivatives, dictates a cautious approach to handling.[3][4][5][6]
-
Hazard Identification: Assumed to be harmful if swallowed or in contact with skin. May cause skin and serious eye irritation. A GHS "Warning" signal word is associated with the compound.[1]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles compliant with EN166 standards.[3]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[3]
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust or aerosols may be generated, a NIOSH/MSHA-approved respirator is recommended.[3]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from strong oxidizing agents and strong acids.[6]
-
First Aid:
Conclusion
1-Methyl-4-tosylpiperazine is a highly functional and strategic intermediate for organic synthesis. Its value lies in the robust nature of the N-tosyl protecting group, which allows chemists to perform a wide array of chemical transformations on other parts of a molecule without affecting the piperazine core. Its straightforward synthesis and predictable reactivity make it an indispensable tool for introducing the pharmaceutically relevant N-methylpiperazine moiety, underscoring its importance in modern drug discovery and development.
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